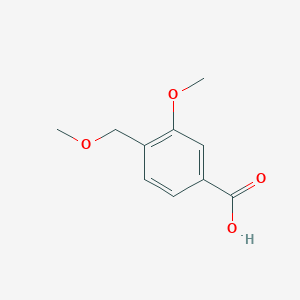

3-Methoxy-4-(methoxymethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methoxy-4-(methoxymethyl)benzoic acid” is a chemical compound with the molecular formula C10H12O4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “3-Methoxy-4-(methoxymethyl)benzoic acid” can be represented by the InChI code: 1S/C10H12O4/c1-13-6-8-4-3-7 (10 (11)12)5-9 (8)14-2/h3-5H,6H2,1-2H3, (H,11,12) . This structure can be viewed using specific software .Physical And Chemical Properties Analysis

“3-Methoxy-4-(methoxymethyl)benzoic acid” has a molecular weight of 196.2 . It is a solid substance .Applications De Recherche Scientifique

Environmental Implications and Biodegradation

3-Methoxy-4-(methoxymethyl)benzoic acid, as a derivative of benzoic acid, has implications in environmental science and biodegradation processes. Studies have shown that benzoic acid derivatives can significantly affect gut functions and have antibacterial and antifungal properties. For instance, benzoic acid has been widely used in foods and feeds, and its effects on improving gut functions, including digestion, absorption, and barrier, are well-documented. These properties are attributed to the regulation of enzyme activity, redox status, immunity, and microbiota by appropriate levels of benzoic acid. However, excessive administration could potentially damage gut health, indicating the need for a balanced approach in its application (Mao et al., 2019).

Bioactive Properties and Potential Therapeutic Applications

The structure of 3-Methoxy-4-(methoxymethyl)benzoic acid suggests that it could have bioactive properties. Similar carboxylic acids have shown a range of biological activities, including antioxidant, antimicrobial, and cytotoxic activities. The biological activity of these compounds is influenced by structural differences, such as the number of hydroxyl groups and conjugated bonds. For example, rosmarinic acid demonstrated the highest antioxidant activity among studied carboxylic acids, while cinnamic acid and caffeic acid showed significant antimicrobial properties. These findings suggest that the structural components of carboxylic acids, including methoxy groups, could be critical in determining their bioactivity, opening pathways for their use in therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Industrial Applications and Advanced Oxidation Processes

The compound's structure also indicates potential for industrial applications, especially in advanced oxidation processes (AOPs) used for water treatment. AOPs are effective in treating various recalcitrant compounds in water, leading to different kinetics, mechanisms, and by-products. Studies on similar compounds show that the methoxy group's presence can influence the degradation pathways and by-products formed during these processes. This suggests that 3-Methoxy-4-(methoxymethyl)benzoic acid and its derivatives could play a role in environmental remediation and pollution control technologies (Qutob et al., 2022).

Propriétés

IUPAC Name |

3-methoxy-4-(methoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-6-8-4-3-7(10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPSCKDGMMHUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(methoxymethyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2426000.png)

![N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2426006.png)

![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2426016.png)

![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)

![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2426023.png)